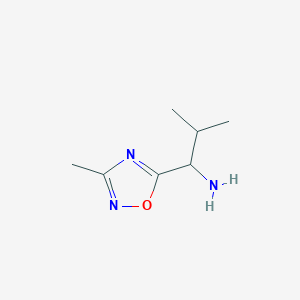

2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine

Descripción general

Descripción

The compound “2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine” is a derivative of 1,2,4-oxadiazole . Oxadiazoles are five-membered heterocyclic scaffolds containing nitrogen and oxygen as heteroatoms . They are known to have anti-bacterial, anti-viral, and anti-leishmanial activities .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles can be achieved through various methods. One such method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method involves the selective methylation of 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives in the presence of 18-fold excess of MeI, leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients . It is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can undergo various chemical transformations. For instance, it can be selectively methylated to form 2-methyl-1,2,4-oxadiazolium iodides . This selectivity may be achieved due to the involvement of the N-4 atom of the 1,2,4-oxadiazole ring .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

1,3,4-Oxadiazole derivatives are recognized for their significant role in medicinal chemistry due to their versatile biological activities. The synthesis of these compounds often involves methodologies that are based on the utilization of primary amidoximes and acylating agents, leading to a wide variety of 1,2,4-oxadiazole compounds with potential therapeutic applications. These compounds exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and other activities, making them a focal point for drug discovery and development research (Kayukova, 2005).

Antimicrobial and Anticancer Properties

A noteworthy aspect of 1,3,4-oxadiazole derivatives is their antimicrobial and anticancer activities. These compounds have been systematically studied to evaluate their efficacy against various pathogens and cancer cell lines. Research has shown that appropriately substituted 1,3,4-oxadiazole compounds possess strong antimicrobial properties, including activity against resistant strains. Additionally, their anticancer activity has been demonstrated through various mechanisms, such as inhibition of cancer cell growth and induction of apoptosis, highlighting their potential as candidates for anticancer drug development (Glomb & Świątek, 2021).

Chemotherapeutic Applications

The chemotherapeutic applications of 1,3,4-oxadiazole derivatives are under constant exploration, with researchers aiming to develop novel compounds that can effectively target cancer cells with minimal side effects. These efforts are supported by detailed structure-activity relationship studies, which help in identifying the most promising candidates for further development (Devi et al., 2022).

Mecanismo De Acción

Target of Action

The compound 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a derivative of the 1,2,4-oxadiazole class of compounds . These compounds have been synthesized as anti-infective agents, exhibiting anti-bacterial, anti-viral, and anti-leishmanial activities . The primary targets of these compounds are often specific enzymes or proteins within the infectious organisms .

Mode of Action

The mode of action of 1,2,4-oxadiazole derivatives involves interaction with their targets, leading to inhibition or alteration of the target’s function . For instance, some compounds have been studied for their action against the Trypanosoma cruzi cysteine protease cruzain . The compound binds to the active site of the enzyme, inhibiting its function and thus the growth and proliferation of the organism .

Biochemical Pathways

The biochemical pathways affected by 1,2,4-oxadiazole derivatives depend on the specific target of the compound. In the case of anti-infective agents, the compounds often disrupt essential biochemical pathways in the infectious organisms, leading to their death or inhibition of growth . The exact pathways affected would depend on the specific target and the organism.

Result of Action

The result of the action of this compound would depend on its specific targets and mode of action. For anti-infective agents, the desired result is typically the death or inhibition of the infectious organism, leading to the resolution of the infection .

Direcciones Futuras

The future directions for “2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine” and similar compounds could involve further refinement of 1,2,4-oxadiazole as anti-infective agents . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Propiedades

IUPAC Name |

2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-4(2)6(8)7-9-5(3)10-11-7/h4,6H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYRTTMATPBDLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

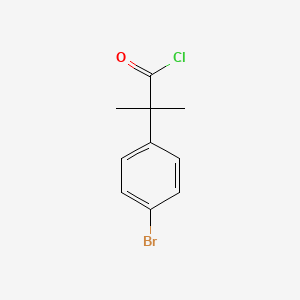

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B3207341.png)

![3-[(3-Hydroxypropyl)amino]propanamide](/img/structure/B3207358.png)

![2-[(3-Chloro-benzyl)-ethyl-amino]-ethanol](/img/structure/B3207362.png)

![8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3207368.png)